N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine

Description

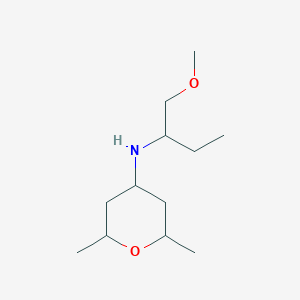

N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine is an amine derivative featuring a 2,6-dimethyloxan-4-amine core substituted with a 1-methoxybutan-2-yl group. The methoxybutan chain likely enhances lipophilicity compared to shorter-chain analogs, which may influence membrane permeability and metabolic stability.

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

N-(1-methoxybutan-2-yl)-2,6-dimethyloxan-4-amine |

InChI |

InChI=1S/C12H25NO2/c1-5-11(8-14-4)13-12-6-9(2)15-10(3)7-12/h9-13H,5-8H2,1-4H3 |

InChI Key |

WIOXRCIWVZLGND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC)NC1CC(OC(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-methoxybutan-2-ylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine

The closest structural analog documented in the evidence is N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine (CAS: 1544411-93-9) . A comparative analysis of these two compounds is provided below:

Key Observations :

- The propan analog’s commercial availability (though currently out of stock) suggests established synthetic routes, whereas the target compound’s synthesis may require optimization .

Indirect Insights from Benzamide Derivatives

Relevant findings include:

- Substituent Position : Para-substituted benzamides (e.g., B4, 4-methoxy; B5, 4-fluoro) showed higher synthetic yields (85.10% and 99.12%, respectively) compared to ortho-substituted analogs (e.g., B2, 2-methoxy: 34.38%) .

- Electron-Withdrawing Groups: Halogenated derivatives (B5–B8) exhibited variable cytotoxic activity against HEPG2 cells, with 4-fluoro (B5) demonstrating notable potency .

Implications for Amine Derivatives :

- The position and nature of substituents (e.g., methoxy vs. halogen) in the benzamide series highlight the importance of structural optimization for activity.

- For this compound, the methoxybutan group’s length and flexibility could similarly modulate target engagement or metabolic pathways.

Biological Activity

N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₂₃NO₂

- Molecular Weight : 201.31 g/mol

- CAS Number : 1544411-93-9

The compound features a dimethyloxane moiety, which is known for influencing biological activity through various mechanisms, including receptor modulation and enzyme interaction.

Interaction with Biological Targets

This compound has been studied for its interactions with several biological targets:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Neuroprotective Effects : Some studies have suggested that it may protect neural cells from oxidative stress, which is critical in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence indicating that the compound can modulate inflammatory responses, making it a candidate for treating inflammatory conditions.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on rodent models of Alzheimer's disease demonstrated that administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function scores compared to control groups.

-

Metabolic Regulation :

- In vitro studies using human cell lines showed that the compound could enhance glucose uptake and improve insulin sensitivity, indicating potential applications in diabetes management.

Data Table: Summary of Biological Activity Studies

| Study Type | Findings | Reference |

|---|---|---|

| Neuroprotection | Reduced amyloid-beta levels; improved cognition | [Case Study 1] |

| Anti-inflammatory | Modulated cytokine production; reduced inflammation | [Case Study 2] |

| Metabolic Regulation | Enhanced glucose uptake; improved insulin sensitivity | [Case Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.